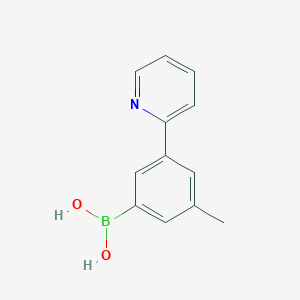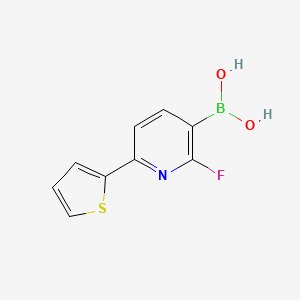
(2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-6-(thiophen-2-yl)pyridine using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
化学反应分析
Types of Reactions: (2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for (2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
相似化合物的比较
3-Pyridinylboronic acid: Another boronic acid used in similar cross-coupling reactions.
Thiophene-2-boronic acid: Utilized in the synthesis of thiophene-containing compounds.
6-Fluoro-3-pyridinylboronic acid: A fluorinated pyridine boronic acid with applications in organic synthesis.
Uniqueness: (2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid is unique due to its combination of a fluorinated pyridine ring and a thiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules with specific electronic and steric requirements .
属性
分子式 |
C9H7BFNO2S |
|---|---|
分子量 |
223.04 g/mol |
IUPAC 名称 |
(2-fluoro-6-thiophen-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2S/c11-9-6(10(13)14)3-4-7(12-9)8-2-1-5-15-8/h1-5,13-14H |
InChI 键 |
QSFZXNNXCIIQMP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=C(C=C1)C2=CC=CS2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



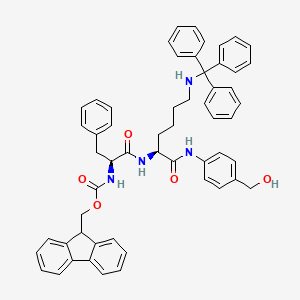
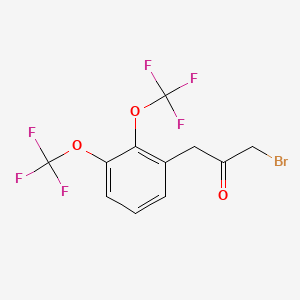
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
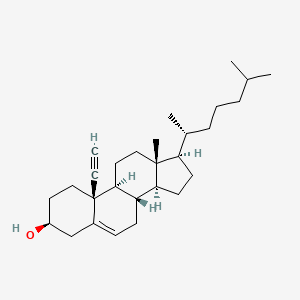

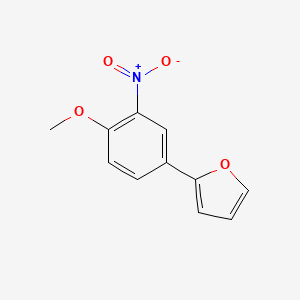
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

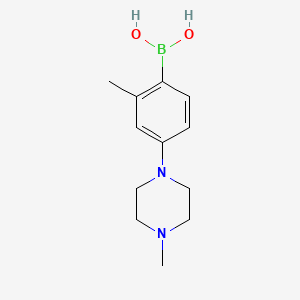
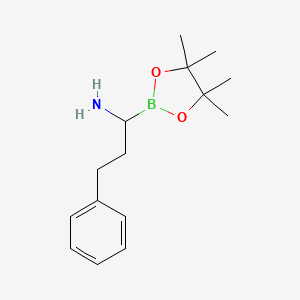
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

